N-Benzyl-3-azabicyclo[0.2.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMINBHVRSOND-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Benzyl 3 Azabicyclo 3.2.0 Heptane and Its Derivatives
Photochemical Cycloaddition Approaches to the 3-Azabicyclo[3.2.0]heptane Core
Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful and direct method for the synthesis of the cyclobutane (B1203170) ring integral to the 3-azabicyclo[3.2.0]heptane core. These methods often proceed under mild conditions and allow for the construction of complex molecular architectures.
Intramolecular [2+2]-Photochemical Cyclization Reactions
Intramolecular [2+2] photocycloaddition of N-allyl-N-benzyl-cinnamic acid amides provides a direct route to substituted 3-azabicyclo[3.2.0]heptanes. acs.orgresearchgate.net This method leverages readily available starting materials such as benzaldehyde, allylamine, and cinnamic acid to construct the bicyclic core in a two-step process. acs.org The photocatalytic cyclization of cinnamic acid N-allyl amides leads to the formation of the bicyclic lactam, which can be further transformed. researchgate.net This strategy has been successfully applied to the synthesis of advanced building blocks for drug discovery. acs.org For instance, the cyclization of acetophenone (B1666503) enamides has been shown to produce 2-azabicyclo[3.2.0]heptanes, which are valuable in the synthesis of conformationally restricted proline analogs. nih.gov
Intermolecular [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes
A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes has been developed through the intermolecular [2+2]-photochemical cycloaddition of N-benzylmaleimide with various alkenes. nih.govacs.org This approach has been shown to be effective with both styrene (B11656) derivatives and aliphatic olefins, affording the corresponding cycloadducts in good yields. nih.gov The reaction of N-benzylmaleimide with terminal aliphatic olefins like 1-decene, as well as cyclic olefins such as cyclohexene, proceeds efficiently. nih.govacs.org The presence of different functional groups on the alkene, including phenyl, bromine, or a trimethylsilyl (B98337) (TMS) group, does not significantly hinder the cycloaddition. nih.gov This method provides a versatile entry to a range of substituted 3-azabicyclo[3.2.0]heptanes, which can be further elaborated into bi- and tricyclic analogs of piperidine (B6355638), morpholine, and piperazine. nih.govacs.org
| Alkene Reactant | Product Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|
| Styrene | Good | 65:35 | nih.govacs.org |
| 1-Decene | High | - | nih.govacs.org |
| Cyclohexene | High | - | nih.govacs.org |
| Dihydropyran | 95% | - | nih.gov |
Copper(I)-Catalyzed Photobicyclization Methodologies
Copper(I) catalysis plays a significant role in facilitating intramolecular [2+2] photocycloadditions of non-conjugated dienes to form bicyclo[3.2.0]heptane systems. nih.gov The Kochi-Salomon reaction, a classic example of such a transformation, involves the use of a copper(I) triflate (CuOTf) catalyst upon irradiation. orgsyn.orgresearchgate.net This method has been applied to the synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine (B93489), although the basicity of the amine can present challenges. orgsyn.org The copper-catalyzed photobicyclization of ethyl N,N-diallylcarbamates also yields the N-carboethoxy-3-azabicyclo[3.2.0]heptane moiety. researchgate.net Recent advancements have led to the development of visible-light-mediated copper-catalyzed intramolecular [2+2] cycloadditions, offering high yields and diastereoselectivity for the construction of the bicyclo[3.2.0]heptane framework. nih.gov
Amine-Tolerant Photochemical [2+2] Cycloaddition Protocols
A significant challenge in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes is the intolerance of many catalytic systems to basic amines. orgsyn.orgorgsyn.org To address this, an amine-tolerant version of the Kochi-Salomon reaction has been developed. orgsyn.orgorgsyn.orgacs.org This modified protocol involves the in situ protonation of the amine substrate with a common acid, effectively masking its basic properties and preventing interference with the copper catalyst. orgsyn.orgorgsyn.org This advancement allows for the direct cyclization of unprotected amine-containing dienes in an aqueous medium using readily available Cu(II) salts, representing a more practical and environmentally friendly approach. acs.org This method is broadly applicable to various 1,6-heptadienes containing primary, secondary, or tertiary amines. orgsyn.org
Thermal Cycloaddition Reactions for Azabicyclo[3.2.0]heptane Construction
Thermal cycloaddition reactions, particularly [3+2] cycloadditions, offer an alternative and powerful strategy for the synthesis of the 3-azabicyclo[3.2.0]heptane core.
[3+2] Cycloaddition of Azomethine Ylides with Cyclobutene (B1205218) Derivatives
The [3+2] cycloaddition of azomethine ylides with cyclobutene derivatives provides an efficient route to various substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net This approach has been successfully applied on a multigram scale using cyclobut-1-enecarboxylic acid esters and in situ generated azomethine ylides. researchgate.net The resulting cycloadducts are valuable building blocks that can be further functionalized. researchgate.net Furthermore, enantioselective versions of this reaction have been developed using silver-catalyzed [3+2] cycloaddition of azomethine ylide precursors with 2,3-disubstituted cyclobutenones, allowing for the construction of densely substituted 3-azabicyclo[3.2.0]heptanes with high stereocontrol. nih.gov This method is particularly useful for creating vicinal quaternary stereocenters. nih.gov The [3+2] cycloaddition of azomethine ylides, generated from isatins and azetidine-2-carboxylic acid, with maleimides has also been shown to produce spiro[1-azabicyclo[3.2.0]heptane] frameworks with high diastereoselectivity. nih.gov
General Approaches via Sequential Cycloadditions (e.g., [2+2]/[2+3])
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is efficiently achieved through sequential cycloaddition reactions, where multiple chemical bonds and stereocenters are formed in a controlled manner. These strategies often involve the combination of different cycloaddition types, such as [2+2], [3+2], and [4+2] reactions, to build the fused-ring system.
A general and effective approach involves a [2+2]/[2+3] cycloaddition sequence for the preparation of densely substituted 3-azabicyclo[3.2.0]heptanes, which can be achieved in good yields and with excellent diastereoselectivity. researchgate.net Another powerful method is the [3+2] cycloaddition of an in situ generated azomethine ylide with a cyclobutene-1-carboxylate, which provides a versatile entry to various substituted 3-azabicyclo[3.2.0]heptane building blocks and is scalable for multigram synthesis. enamine.net
Photochemical [2+2] cycloadditions are a particularly prominent strategy. For instance, the intermolecular [2+2] photocycloaddition between N-benzylmaleimide and various alkenes provides a direct, one-step synthesis of functionalized N-benzyl-3-azabicyclo[3.2.0]heptanes. acs.orgnih.gov These cycloadducts can be further transformed into bicyclic and tricyclic analogues of piperidine, morpholine, and piperazine. acs.orgnih.gov Similarly, intramolecular [2+2] photochemical cyclization of substrates like cinnamic acid N-allyl amides offers a rapid, two-step pathway to the core structure from common starting materials. acs.orgresearchgate.net
Copper-catalyzed cascade reactions also provide an efficient route. A reaction of diazo compounds with 1,n-allenynes (where n=6,7) proceeds through an intermolecular cross-coupling to form a bisallene intermediate, which then undergoes an intramolecular [2+2] cycloaddition to furnish the 3-azabicyclo[m.2.0] framework. researchgate.net
Table 1: Examples of Sequential Cycloaddition Strategies
| Reaction Type | Reactants | Product Scaffold | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide, Cyclobutene-1-carboxylate | 1,3-disubstituted 3-azabicyclo[3.2.0]heptane | Efficient, scalable, provides diverse building blocks. enamine.net |
| [2+2] Photocycloaddition | N-benzylmaleimide, Alkenes | Functionalized 3-azabicyclo[3.2.0]heptanes | One-step synthesis, versatile for creating analogues. acs.orgnih.gov |
| Intramolecular [2+2] Photocycloaddition | Cinnamic acid N-allyl amides | Substituted 3-azabicyclo[3.2.0]heptanes | Rapid, two-step synthesis from common chemicals. acs.orgresearchgate.net |
| Copper-Catalyzed Cascade [2+2] Cycloaddition | Diazo compounds, 1,n-Allenynes | Functionalized 3-azabicyclo[m.2.0] frameworks | Forms bisallene intermediate, proceeds under mild conditions. researchgate.net |
Ring-Closing Reactions and Intramolecular Annulations
Ring-closing reactions, particularly those starting from acyclic or monocyclic precursors, are fundamental in synthesizing the bicyclo[3.2.0]heptane core. These methods include metal-catalyzed cycloisomerizations, ring-closing metathesis, and various intramolecular annulation strategies.
A prevalent strategy for forming the bicyclo[3.2.0]heptane system is the cycloisomerization of specifically designed polyenes or enynes. taltech.ee For example, PtCl2 can catalyze the cyclization of enantiopure enynes to yield the corresponding azabicyclo[3.2.0]heptanes. taltech.ee
Intramolecular [2+2] photocycloaddition is a powerful tool in this context. A rapid, two-step synthesis has been developed utilizing common chemicals like benzaldehyde, allylamine, and cinnamic acid to form a precursor that undergoes intramolecular [2+2] photochemical cyclization. acs.orgresearchgate.net This method is particularly attractive for creating advanced building blocks for drug discovery. acs.org Similarly, N-Boc-protected N-3-alkenyltetronic acid amides undergo intramolecular [2+2] photocycloaddition to diastereoselectively yield strained lactones containing the 2-azabicyclo[3.2.0]heptane core. nih.gov
Ring-closing metathesis (RCM) is another widely used technique. wikipedia.org It employs catalysts, such as Grubbs catalysts, to form unsaturated rings via the intramolecular metathesis of two terminal alkenes. wikipedia.org This method has been applied to the synthesis of various azabicyclic structures. nih.gov For example, a Zweifel olefination of a boronate-substituted azetidine (B1206935) followed by RCM provides an expedient route to enantiopure azabicyclo[3.2.0]heptane. acs.org
Organocatalysis has emerged as a powerful method for constructing complex molecular architectures. An organocatalyzed dearomative annulation using silylium (B1239981) catalysis has been developed for the reaction of β-aminocyclobutane monoesters with indole (B1671886) partners. researchgate.net This reaction produces tricyclic indolines that incorporate the azabicyclo[3.2.0]heptane scaffold. The process is highly efficient, capable of proceeding both intra- and intermolecularly, and forms four new stereocenters with high diastereoselectivity (>95:5 dr) and in yields up to quantitative. researchgate.net Depending on the reaction temperature, this intramolecular annulation can selectively yield tetracyclic structures reminiscent of either akuamma or malagasy alkaloids, a divergent outcome rationalized by DFT calculations. researchgate.net
While not strictly organocatalyzed, other annulation reactions also provide access to related fused systems. For instance, N-bromosuccinimide (NBS) can induce the intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides to create fused- and spirocyclic indolines under mild conditions. rsc.org Furthermore, ruthenium-catalyzed defluorinative annulation of 2-alkenylanilines with α-trifluoromethyl diazo compounds yields gem-difluorocyclobutane-fused indolines with a cis-configuration. researchgate.net
Stereocontrolled Synthesis of N-Benzyl-3-azabicyclo[3.2.0]heptane Scaffolds
Controlling the stereochemistry during the synthesis of the N-benzyl-3-azabicyclo[3.2.0]heptane scaffold is critical for its application in drug development, as different stereoisomers can exhibit vastly different biological activities. nih.gov Strategies to achieve this control often rely on diastereoselective cycloadditions and the development of enantioselective pathways using chiral auxiliaries or catalysts.
Diastereoselectivity is a key consideration in the cycloaddition reactions used to form the bicyclo[3.2.0]heptane system. Photocycloadditions have been shown to proceed with high levels of diastereocontrol. For instance, an organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enone derivatives leads to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov
Intramolecular [2+2] photocycloadditions are particularly effective in achieving high diastereoselectivity. The cyclization of diallylic amines can produce exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives diastereoselectively. grafiati.com A notable example involves the use of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines derived from (-)-8-aminomenthol. The [2+2] photocycloaddition of these precursors is a highly diastereoselective reaction that consistently produces cis-fused bicyclic derivatives. nih.govacs.org The level of diastereomeric excess depends on the substitution pattern of the vinyl group, with disubstituted vinyl groups leading to the formation of a single diastereomer. nih.govacs.org
Table 2: Diastereoselectivity in Cycloaddition Reactions
| Reaction | Substrate | Diastereoselectivity | Product Configuration |
|---|---|---|---|
| Organophotoredox [2+2] Photocycloaddition | Aryl bis-enones | Major diastereoisomer | cis-anti |
| Intramolecular [2+2] Photocycloaddition | Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines | Good to excellent (single diastereomer in some cases) | cis-fused |
| Organocatalyzed Annulation | β-aminocyclobutane monoesters, Indoles | >95:5 dr | Tricyclic indolines |
Enantiomerically Pure Pathway Development for Bicyclo[3.2.0]heptanes
The development of synthetic routes to enantiomerically pure N-benzyl-3-azabicyclo[3.2.0]heptane and its analogues is of paramount importance. One successful strategy involves the use of chiral auxiliaries. For example, employing chiral oxazolidinone auxiliaries on aryl bis-enone substrates allows for the synthesis of enantioenriched bicyclo[3.2.0]heptanes through an organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.comnih.gov Another powerful method utilizes chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol. After a highly diastereoselective intramolecular [2+2] photocycloaddition, the menthol (B31143) chiral auxiliary can be eliminated to furnish enantiopure 3-azabicyclo[3.2.0]heptanes. nih.govacs.org
Catalytic asymmetric synthesis provides a more atom-economical approach. An iridium-catalyzed asymmetric allylic amination reaction can be used to introduce chirality into an enyne precursor, which is then cyclized using a PtCl2 catalyst to form the azabicyclo[3.2.0]heptane ring system with excellent enantioselectivity (92-99% ee). taltech.eenih.gov Similarly, a copper-catalyzed asymmetric boryl allylation of azetines, followed by ring-closing metathesis, has been shown to be an effective pathway to enantiopure azabicyclo[3.2.0]heptane. acs.org Furthermore, enantioselective syntheses of related necine base precursors have been achieved through a stereoselective [2+2] cycloaddition of enantiomerically pure endocyclic enecarbamates with dichloroketene. scielo.br
Derivatization Strategies for N-Benzyl-3-azabicyclo[3.2.0]heptane
The modification of the N-benzyl-3-azabicyclo[3.2.0]heptane core is crucial for creating diverse chemical libraries for drug discovery. These strategies focus on introducing a variety of functional groups and substituents to modulate the physicochemical and pharmacological properties of the resulting compounds.
Introduction of Functional Groups onto the Bicyclic Core
The functionalization of the 3-azabicyclo[3.2.0]heptane skeleton is a key step in the synthesis of advanced building blocks for drug discovery. acs.orgnih.gov One effective method involves the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to various alkenes. acs.orgnih.gov This one-step synthesis yields functionalized 3-azabicyclo[3.2.0]heptanes that can be readily transformed into bicyclic and tricyclic analogues of piperidine, morpholine, and piperazine. acs.orgnih.gov
Another approach utilizes visible-light energy-transfer catalysis for the [2+2] cycloaddition of maleimides and alkenes. This method offers high efficiency and overcomes limitations associated with UV irradiation, such as a restricted substrate scope and undesirable side reactions. researchgate.net The resulting functionalized azabicyclo[3.2.0]heptanones and aryl-3-azabicyclo[3.2.0]heptanes are produced with high diastereoselectivity. researchgate.net This strategy tolerates a wide range of functional groups, including halides, trifluoromethyl, cyano, ester, and various protecting groups, making it a versatile tool for creating diverse molecular architectures. researchgate.net
Furthermore, multicomponent reactions have been employed to synthesize new 3-azabicyclo[3.2.0]heptane derivatives. nih.gov These compounds can be efficiently resolved into their individual enantiomers through kinetic resolution using enzymes like immobilized lipase (B570770) B from Candida antarctica. nih.gov
The introduction of functional groups can also be achieved through intramolecular photochemical [2+2] cyclization of cinnamic acid N-allyl amides, leading to the formation of bicyclic compounds that serve as precursors for therapeutic agents. researchgate.net
Synthesis of Substituted N-Benzyl-3-azabicyclo[3.2.0]heptanes
The synthesis of substituted N-benzyl-3-azabicyclo[3.2.0]heptanes can be achieved through various synthetic routes, often involving cycloaddition reactions. A rapid, two-step synthesis has been developed utilizing common starting materials like benzaldehyde, allylamine, and cinnamic acid via an intramolecular [2+2]-photochemical cyclization. nih.govacs.orgcolab.ws
A multicomponent cascade reaction provides another efficient route to substituted 3-azabicyclo[3.2.0]heptane derivatives. taltech.ee For instance, the reaction of ethyl-(E)-4-N-Ts-but-2-enoate as a starting material in a multicomponent reaction can yield N-Ts-azabicyclo[3.2.0]heptane esters. taltech.ee However, attempts to remove the N-benzyl protective group from certain N-Bn-3-azabicyclo[3.2.0]heptane derivatives can sometimes lead to the formation of cyclobutane side products. taltech.ee
The scope of the multicomponent synthesis of 3-azabicyclo[3.2.0]heptanes has been explored with various amines and substituents, yielding a range of products with different diastereoselectivities. taltech.ee
Table 1: Scope of the Multicomponent Synthesis of 3-Azabicyclo[3.2.0]heptanes taltech.ee
| Entry | R² | Amine | Product | Time (h) | Yield (%) | dr |
| 1 | Ph | Et₂NH | 91a | 17 | 68 | 45:1 |
| 2 | Me | Et₂NH | 91b | 24 | 64 | 8:1 |
| 3 | Et | Et₂NH | 91c | 24 | 65 | 8:1 |
| 4 | p-MeOPh | Et₂NH | 91d | 42 | 66 | 24:1 |
| 5 | Ph | pyrrolidine (B122466) | 91e | 24 | 52 | 7:1 |
| 6 | Me | Me₂NH | 91f | 24 | 73 | 6.5:1 |
| 7 | Ph | Me₂NH | 91g | 24 | 69 | 5:1 |
| 8 | p-BrPh | Et₂NH | 91h | 20 | 68 | 40:1 |
| 9 | Ph | piperidine | 91i | 27 | 30 | ND |
| 10 | 2-pyridyl | Et₂NH | 91j | 24 | 53 | ND |
| 11 | Me | pyrrolidine | 91k | 24 | 51 | ND |
| 12 | o-NO₂Ph | Et₂NH | 111h | 29 | ND | 65:1 |
dr: diastereomeric ratio; ND: not determined.
Preparation of N-Benzyl-3-azabicyclo[3.2.0]heptane Hydrochloride
The hydrochloride salt of 3-azabicyclo[3.2.0]heptane can be prepared from diallylamine through a photochemical [2+2] cycloaddition. orgsyn.orgorgsyn.org This reaction is facilitated by the in situ protonation of the amine with an acid, which makes the amine tolerant to the reaction conditions. orgsyn.org The process involves irradiating a solution of diallylamine and an acid, followed by workup and treatment with hydrochloric acid to afford the desired hydrochloride salt. orgsyn.orgorgsyn.org
The synthesis starts with the addition of diallylamine to an aqueous solution of sulfuric acid. orgsyn.orgorgsyn.org A catalytic amount of copper(II) sulfate (B86663) pentahydrate is added, and the solution is irradiated with UV light. orgsyn.orgorgsyn.org After the reaction is complete, the mixture is concentrated, and the free base is extracted with an organic solvent. orgsyn.org The combined organic extracts are then treated with concentrated hydrochloric acid to precipitate the N-benzyl-3-azabicyclo[3.2.0]heptane hydrochloride salt. orgsyn.orgorgsyn.org The resulting white powder can be isolated by filtration and dried under vacuum. orgsyn.orgorgsyn.org
Advanced Structural Characterization and Conformational Analysis of N Benzyl 3 Azabicyclo 3.2.0 Heptane Derivatives
X-ray Crystallographic Studies of N-Benzyl-3-azabicyclo[3.2.0]heptane Derivatives
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. For derivatives of N-benzyl-3-azabicyclo[3.2.0]heptane, this technique has been instrumental in confirming their stereochemistry and conformational preferences. acs.org
Studies on related bicyclo[3.2.0]heptane systems have revealed that the bicyclic core consistently adopts a boat-like conformation. nih.govregionh.dk This intrinsic property appears to be largely unaffected by various substitution patterns, rendering the molecules conformationally locked. nih.govresearchgate.net This rigidity is a valuable attribute in the design of molecules with specific spatial arrangements of pharmacophoric groups. nih.govregionh.dk For instance, in syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, the bicyclic core units adopt virtually identical structures despite different urethane (B1682113) conformations and crystal packing. nih.govresearchgate.net
Crystallographic data for various bicyclo[3.2.0]heptane derivatives, including bond lengths and angles, provide precise geometric parameters. While specific data for the parent N-benzyl-3-azabicyclo[3.2.0]heptane is not detailed in the provided results, the general findings for the core structure are highly relevant.
Table 1: Representative Crystallographic Data for Bicyclo[3.2.0]heptane Derivatives No specific crystallographic data for N-Benzyl-3-azabicyclo[3.2.0]heptane was found in the search results. The table below is a template for how such data would be presented.
| Parameter | Value (Compound A) | Value (Compound B) | Reference |
|---|---|---|---|
| Bond Length (C1-C2) | - | - | - |
| Bond Length (C2-N3) | - | - | - |
| Bond Angle (C1-C7-C5) | - | - | - |
| Dihedral Angle (C1-C2-N3-C4) | - | - | - |
Spectroscopic Investigations for Structural Elucidation (beyond basic identification)
Beyond initial identification, advanced spectroscopic methods are crucial for a detailed structural analysis of N-benzyl-3-azabicyclo[3.2.0]heptane derivatives in solution. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental. orgsyn.org For instance, the characterization of 3-azabicyclo[3.2.0]heptane hydrochloride involved detailed 1H and 13C NMR analysis. orgsyn.org
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is essential for assigning the complex spectral data of these bicyclic systems. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. orgsyn.org High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. orgsyn.org
Conformational Analysis of the Bicyclo[3.2.0]heptane Core System
Influence of N-Benzyl Substitution on Ring Conformation
The bulky N-benzyl group can significantly influence the conformation of the five-membered pyrrolidine (B122466) ring within the bicyclic system. While the bicyclo[3.2.0]heptane core itself is conformationally rigid, the orientation of the N-benzyl substituent can impact the local environment and accessibility of other functional groups. nih.gov The nitrogen inversion barrier and the rotation around the N-CH2Ph bond will dictate the preferred orientation of the benzyl (B1604629) group, which can be either axial or equatorial with respect to the pyrrolidine ring. This orientation can, in turn, affect the molecule's interaction with biological targets.
Intrinsic Conformation of the Bicyclo[3.2.0]heptane Core
As established by X-ray crystallography and computational modeling, the bicyclo[3.2.0]heptane core has an intrinsic preference for a boat-like conformation. nih.govregionh.dk This conformation is remarkably stable and is largely maintained even with various substitution patterns. nih.govresearchgate.net This inherent rigidity makes the bicyclo[3.2.0]heptane scaffold a valuable template for designing conformationally constrained molecules. nih.gov
Stereochemical Assignment Methodologies for Complex Derivatives
The synthesis of N-benzyl-3-azabicyclo[3.2.0]heptane derivatives often leads to the formation of multiple stereoisomers. Determining the precise stereochemistry is critical, as different enantiomers and diastereomers can exhibit vastly different biological activities. nih.gov
X-ray crystallography is the gold standard for unambiguous stereochemical assignment when suitable crystals can be obtained. acs.org In the absence of crystallographic data, stereochemistry is often assigned using a combination of advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of atoms. Chiral chromatography is also a powerful tool for separating enantiomers and can be used in conjunction with spectroscopic methods to assign the absolute configuration. nih.gov Furthermore, computational methods are increasingly used to predict the most stable stereoisomers and to correlate calculated NMR parameters with experimental data to aid in stereochemical assignment.
Reactivity and Chemical Transformations of N Benzyl 3 Azabicyclo 3.2.0 Heptane Systems
Reduction Chemistry of Azabicyclo[3.2.0]heptane Ketone Derivatives
The reduction of ketone derivatives of N-benzyl-3-azabicyclo[3.2.0]heptane provides access to the corresponding alcohol derivatives, which are valuable intermediates for further functionalization. The stereochemical outcome of these reductions is of particular interest, as it allows for the introduction of new stereocenters on the bicyclic scaffold.
Studies on the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one have shown that various microbial strains can effectively reduce the ketone to the corresponding alcohol with high diastereoselectivity. nih.gov For instance, the fungi Curvularia lunata and Mortierella ramanniana have been reported to exclusively yield the 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. nih.gov Similarly, the use of alcohol dehydrogenases, such as the one from Bacillus stearothermophilus (BSADH), has demonstrated kinetic resolution in the biooxidation of the racemic alcohol, affording the (-)-(1S,5R)-ketone and the (-)-6-endo-(1R,5S,6R)-alcohol with high enantiomeric purity. nih.gov
Chemical reduction methods have also been employed. For example, the reduction of spiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives has been investigated, although specific details on the reducing agents and stereochemical outcomes are limited in the provided context. acs.org The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, providing access to different stereoisomers of the resulting alcohols.
Table 1: Stereoselective Reduction of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
| Reactant | Reducing Agent/Biocatalyst | Major Product | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Curvularia lunata C2100 | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | High |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana C2506 | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | High |
| (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol | BSADH (Biooxidation) | (-)-(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one | High ee |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | BSADH (Bioreduction) | (-)-6-endo-(1R,5S,6R)-bicyclo[3.2.0]hept-2-en-6-ol | High ee |
Functional Group Interconversions on the Bicyclic Scaffold
The N-benzyl-3-azabicyclo[3.2.0]heptane scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for exploring the structure-activity relationships of molecules containing this bicyclic core.
One common transformation is the conversion of ester functionalities into other groups. For instance, a multicomponent cascade reaction can lead to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative with an ester group, which can then be reduced in a one-pot procedure to a stable alcohol. researchgate.net The resulting hydroxyl group can be further functionalized, for example, through oxidation to a ketone or conversion to a leaving group for substitution reactions.
The introduction of aryl and heteroaryl groups can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, on appropriately functionalized bicyclo[3.2.0]heptane systems. Additionally, the lactone ring of related oxabicyclo[3.2.0]heptane systems can be opened with amines, such as benzylamine (B48309), to form γ-hydroxyamides. acs.org These amides can then undergo further transformations, including cyclization to form lactams and subsequent reduction to yield bis-pyrrolidines. acs.org
Furthermore, the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks has been achieved through a [3+2]-cycloaddition reaction of azomethine ylides with various maleimides and itaconimides. acs.org This method provides a route to complex polyheterocyclic systems with high diastereoselectivity and regioselectivity. acs.org
Ring-Opening and Rearrangement Pathways
The strained nature of the bicyclo[3.2.0]heptane system makes it susceptible to ring-opening and rearrangement reactions, which can be synthetically useful for accessing different carbocyclic and heterocyclic frameworks.
The γ-lactone ring of bicyclo[3.2.0]heptane lactone derivatives can be opened under specific conditions. rsc.org For example, treatment with BBr₃ can lead to the unexpected cleavage of the cyclobutane (B1203170) ring, resulting in the formation of a γ-lactone. rsc.org Hydrolysis and subsequent substitution can also be used to open the lactone ring, yielding trisubstituted cyclobutane derivatives. rsc.org
In some cases, the four-membered ring of the bicyclo[3.2.0]heptane system can be opened. For instance, in a platinum-catalyzed cycloisomerization of an allenyne, the use of methanol (B129727) as a solvent can lead to the capture of a carbocation intermediate by the solvent, followed by β-carbon elimination to open the four-membered ring and form a monocyclic product. taltech.ee
Rearrangement reactions can also occur. For example, the photochemical behavior of bicyclo[3.1.0]hept-3-en-2-ones has been studied, revealing that a [2+2] cycloaddition with an alkene can be accompanied by a photochemically induced skeletal rearrangement to form norbornenones. researchgate.net
Reactions Involving the N-Benzyl Group and Its Cleavage
The N-benzyl group in N-benzyl-3-azabicyclo[3.2.0]heptane systems serves as a common protecting group for the nitrogen atom. Its removal is often a crucial step in the synthesis of target molecules. However, the cleavage of the N-benzyl group can sometimes be challenging and may lead to side reactions.
An attempt to remove the N-benzyl protective group from an N-Bn-3-azabicyclo[3.2.0]heptane derivative resulted in a poor yield of the desired debenzylated product, with the major side product being a cyclobutane formed through the cleavage of a different N-C bond. taltech.ee This highlights the potential for competing reaction pathways during debenzylation.
In another instance, the N-benzyl group was successfully removed from a tricyclic system. Substrate 6, a derivative of N-benzyl-3,9-diazatricyclo[5.3.0.0¹,⁵]decane, was treated with HCl in dioxane to afford the debenzylated product. acs.org
Besides cleavage, the N-benzyl group itself can participate in reactions. For example, in the synthesis of spiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives, the presence of an N-benzyl group on the maleimide (B117702) reactant did not significantly affect the yield or diastereoselectivity of the cycloaddition reaction. acs.org
Investigation of Strain Effects on Reactivity of the Bicyclo[3.2.0]heptane Unit
The bicyclo[3.2.0]heptane ring system possesses significant ring strain due to the fusion of a cyclopentane (B165970) and a cyclobutane ring. This strain has a profound influence on the reactivity of the molecule.
The strain energy of the bicyclo[3.2.0]heptane skeleton has been estimated to be around 69 kcal·mol⁻¹ for related trans-bicyclo[3.2.0]hept-6-ene derivatives. This strain arises from a combination of angle strain, torsional eclipsing, and transannular van der Waals repulsions. The bond angles deviate significantly from the idealized tetrahedral geometry, and the cyclobutane ring adopts a puckered conformation to alleviate some of this strain.
This inherent strain can be harnessed to drive chemical transformations. For example, the mechanical activation of a bicyclo[3.2.0]heptane mechanophore can lead to a ring-opening reaction to produce reactive bis-enone products. acs.org This process involves a large local elongation and can be reversed through photocyclization, providing a switchable system. acs.org
The conformational preference of the bicyclo[3.2.0]heptane system also plays a crucial role in its reactivity. The endo-envelope conformer is generally preferred over the exo-twist conformer, and this preference can explain the observed regioselectivity in reactions such as the addition of HOBr and the reaction of epoxides with hydrobromic acid. stir.ac.uk The stereoselectivity of these reactions is influenced by steric congestion around the reactive sites. stir.ac.uk
Utility of the N Benzyl 3 Azabicyclo 3.2.0 Heptane Scaffold in Chemical Research and Design
Design Principles for Conformationally Restricted Analogues
Conformational restriction is a key strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. montclair.edu The rigid bicyclo[3.2.0]heptane core of N-Benzyl-3-azabicyclo[3.2.0]heptane serves as an excellent template for creating conformationally restricted analogues of more flexible molecules. montclair.edunih.gov
The design of these analogues involves incorporating the bicyclic scaffold to lock key pharmacophoric elements in a specific spatial arrangement. This rigidity can lead to more selective interactions with target proteins. nih.gov For instance, the constrained geometry of the 3-azabicyclo[3.2.0]heptane framework can orient substituents in defined vectors, which can be crucial for optimizing interactions with a receptor's binding pocket. smolecule.com Researchers have utilized this principle to design ligands with improved affinity and selectivity for various targets, including G-protein coupled receptors (GPCRs). chem960.com The synthesis of such conformationally restricted molecules often involves strategies like intramolecular cyclization. unife.it
A notable example is the use of the related bicyclo[3.1.0]hexane scaffold to create rigid histamine (B1213489) analogues, which resulted in compounds with high selectivity for the H3 receptor subtype. nih.gov This highlights the potential of using such rigid bicyclic systems to achieve target selectivity.
N-Benzyl-3-azabicyclo[3.2.0]heptane as a 3D Building Block for Chemical Library Synthesis
The three-dimensional nature of drug candidates is increasingly recognized as a crucial factor for clinical success. nih.gov The N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold, with its inherent 3D structure, is an attractive building block for the synthesis of chemical libraries with enhanced spatial diversity. tarosdiscovery.comchemdiv.com Such libraries are valuable for screening against a wide range of biological targets.
The synthesis of libraries based on this scaffold often employs efficient methods like [3+2] cycloaddition reactions to generate a variety of substituted derivatives. researchgate.netenamine.net These building blocks can then be further functionalized to create a diverse set of compounds. enamine.netbiosolveit.de The use of exit vector plots (EVP) helps in analyzing the geometric diversity of the resulting library, ensuring broad coverage of chemical space. enamine.netresearchgate.net The development of rapid synthetic methods, such as photochemical [2+2] cycloadditions, further facilitates the creation of these libraries. nih.govnih.gov
The utility of these building blocks has been demonstrated in the synthesis of compounds like Belaperidone (B1667915), an antipsychotic agent. whiterose.ac.uk This underscores the practical application of the N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold in generating medicinally relevant molecules.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known active compound but with a different core structure. uniroma1.itdtic.mil This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. uniroma1.itscispace.com The N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold can be employed as a replacement for other cyclic systems in known drugs.
Bioisosteric replacement, a related concept, involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. u-strasbg.frrsc.org The 3-azabicyclo[3.2.0]heptane core has been considered as a bioisosteric replacement for piperidine (B6355638) and other cyclic amine motifs. whiterose.ac.uk This substitution can alter the physicochemical properties of a molecule, potentially leading to improved drug-like characteristics.
For example, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate for visceral leishmaniasis, demonstrating the power of this approach in drug discovery. dundee.ac.ukacs.org Computational tools are often used to guide these strategies by predicting which scaffolds are likely to mimic the key interactions of the original molecule. scispace.com
Development of N-Benzyl-3-azabicyclo[3.2.0]heptane Derivatives as Chemical Probes
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target, allowing for the investigation of its function. The N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold can be derivatized to create such probes.
Derivatives of 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands, showing selective binding affinity for D2L and D3 dopamine (B1211576) receptors. nih.gov This selectivity makes them promising candidates for development into probes to study the role of these specific receptor subtypes in neurological processes. The synthesis of these derivatives can be achieved through multicomponent reactions, and chiral resolution can be performed to obtain individual enantiomers with distinct biological activities. nih.gov
The ability to introduce functional groups at various positions on the scaffold allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, which are necessary for many chemical probe applications.
Applications in Scaffold-Based Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often inspired by natural products, to explore new areas of chemical space and identify novel biological functions. cam.ac.ukrsc.org The N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold is a valuable starting point for DOS due to its inherent complexity and the potential for introducing multiple points of diversity. cam.ac.uknih.gov
By using the 3-azabicyclo[3.2.0]heptane core, chemists can generate libraries of compounds with varied three-dimensional shapes and functionalities. rsc.org Strategies in DOS often involve cascade reactions or multicomponent reactions that rapidly build molecular complexity from simple starting materials. rsc.org For instance, a [3+2] cycloaddition reaction can be used to construct the bicyclic core, followed by further diversification. acs.org
The resulting libraries of compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. nih.gov The application of this scaffold in DOS highlights its versatility and importance in modern chemical biology and drug discovery.
Future Research Directions and Unexplored Avenues in N Benzyl 3 Azabicyclo 3.2.0 Heptane Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The stereochemical configuration of the N-Benzyl-3-azabicyclo[3.2.0]heptane core and its substituents is crucial for its biological activity and application in chiral synthesis. Future research should prioritize the development of more efficient and versatile stereoselective synthetic methods.
One promising approach is the use of chiral auxiliaries. For instance, intramolecular [2+2] photocycloaddition reactions of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines derived from (−)-8-aminomenthol have been shown to be highly diastereoselective. acs.orgnih.gov The facial selectivity of these reactions is dependent on the substitution pattern of the vinyl group, consistently producing cis-fused bicyclic derivatives. acs.orgnih.gov While this method provides enantiopure 3-azabicyclo[3.2.0]heptanes after removal of the chiral auxiliary, its application specifically to the synthesis of N-benzyl derivatives warrants further exploration.
Catalytic asymmetric synthesis represents another critical frontier. The catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides has been demonstrated to produce densely substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity and enantioselectivity (up to 98% ee) using a CuI/(R)-Fesulphos catalytic system. researchgate.net A silver-catalyzed [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with iminoesters has also been reported to furnish azabicycles in good yields and high enantioselectivities. rsc.orgrsc.org Adapting these methods to incorporate an N-benzyl group on the azomethine ylide or iminoester precursor could provide direct access to enantiomerically enriched N-Benzyl-3-azabicyclo[3.2.0]heptane derivatives. Future work should focus on expanding the substrate scope and optimizing reaction conditions for these catalytic systems to accommodate the N-benzyl substituent.
| Method | Catalyst/Auxiliary | Key Features | Potential for N-Benzyl Derivatives |
| Intramolecular [2+2] Photocycloaddition | (-)-8-aminomenthol derived chiral auxiliary | High diastereoselectivity, enantiopure products | Adaptable by using N-benzyl protected starting materials |
| Catalytic Asymmetric [3+2] Cycloaddition | CuI/(R)-Fesulphos | High diastereo- and enantioselectivity | Feasible with N-benzyl azomethine ylides |
| Silver-Catalyzed [3+2] Cycloaddition | AgOAc/Chiral Ligand | Good yields and high enantioselectivities | Applicable with N-benzyl iminoesters |
Exploration of Alternative Functionalization and Derivatization Pathways
The synthetic utility of N-Benzyl-3-azabicyclo[3.2.0]heptane is largely dependent on the ability to introduce diverse functional groups onto its bicyclic framework. A key strategy for accessing functionalized derivatives is the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide with various alkenes. acs.orgacs.orgnih.gov This one-step synthesis provides a direct route to N-Benzyl-3-azabicyclo[3.2.0]heptane-2,4-diones, which can be further transformed into a range of bi- and tricyclic analogues of piperidine (B6355638), morpholine, and piperazine. acs.orgnih.govresearchgate.net
Future research should explore alternative functionalization pathways beyond the dione (B5365651) derivatives. For example, the development of methods for the selective functionalization of the cyclobutane (B1203170) ring of the parent N-Benzyl-3-azabicyclo[3.2.0]heptane would be highly valuable. This could involve C-H activation strategies or the introduction of functional groups that can serve as handles for further transformations.
Additionally, the reductive opening of the lactone ring in related 2-azabicyclo[3.2.0]heptane systems with reagents like benzylamine (B48309) suggests that the N-benzyl group can be introduced during a ring-opening step of a suitable precursor. nih.gov Exploring similar ring-opening strategies with different nucleophiles on N-benzyl protected lactam derivatives could provide access to a wide array of functionalized N-Benzyl-3-azabicyclo[3.2.0]heptanes.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the outcomes of chemical reactions. DFT calculations have been employed to study the mechanism of diastereoselective formation of strained 3-azabicyclo[3.2.0]heptane derivatives in catalyst-free multistep reactions. nih.gov These studies have helped to elucidate the preferred reaction pathways and rationalize the observed stereoselectivity. nih.gov
Future computational work should focus specifically on the N-Benzyl-3-azabicyclo[3.2.0]heptane system. Advanced modeling could be used to:
Predict the stereochemical outcome of new synthetic routes by calculating the transition state energies for the formation of different stereoisomers.
Optimize reaction conditions by modeling the effect of different catalysts, solvents, and temperatures on reaction rates and selectivity.
Investigate the reactivity of the strained bicyclic system, including predicting sites of electrophilic or nucleophilic attack and the feasibility of various functionalization reactions.
Analyze the conformational preferences of the N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold and its derivatives, which is crucial for understanding its interaction with biological targets. Exit vector plot (EVP) analysis has been used to study the geometry of related disubstituted scaffolds and could be applied to N-benzyl derivatives. researchgate.netenamine.netresearchgate.net
Integration of N-Benzyl-3-azabicyclo[3.2.0]heptane into Complex Polycyclic Architectures
The N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold can serve as a versatile building block for the synthesis of more complex, polycyclic molecules with potential applications in drug discovery and materials science. The functionalized derivatives obtained from the [2+2] photocycloaddition of N-benzylmaleimide are readily transformable into bi- and tricyclic analogues of biologically relevant heterocycles like piperidine and morpholine. acs.orgnih.gov
A significant area for future research is the development of strategies to integrate the N-Benzyl-3-azabicyclo[3.2.0]heptane core into larger, more intricate polycyclic and spirocyclic frameworks. This could be achieved through:
Tandem or cascade reactions that build upon the initial bicyclic structure in a single pot.
Ring-closing metathesis (RCM) of derivatives bearing appropriate alkenyl side chains.
Intramolecular cycloaddition reactions where the N-benzyl group or other substituents participate in the formation of new rings.
For example, the synthesis of spiro[1-azabicyclo[3.2.0]heptane]oxindoles has been achieved through a [3+2]-cycloaddition reaction, demonstrating the feasibility of constructing complex spirocyclic systems. acs.org Exploring similar strategies starting from N-Benzyl-3-azabicyclo[3.2.0]heptane derivatives could lead to novel classes of compounds with unique three-dimensional structures.
Mechanistic Investigations of Strained Bicyclic Ring Systems
A deeper understanding of the reaction mechanisms involved in the formation and transformation of N-Benzyl-3-azabicyclo[3.2.0]heptane is essential for the rational design of new synthetic methods and the prediction of product outcomes. While the general mechanism of photochemical [2+2] cycloadditions is well-established, the specific influence of the N-benzyl group on the reaction pathway and stereoselectivity warrants further investigation.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. Key questions to be addressed include:
How does the N-benzyl group affect the photophysical properties of the maleimide (B117702) chromophore and the efficiency of the intersystem crossing to the triplet state required for the cycloaddition?
What is the precise nature of the transition state in the stereodetermining step of the cycloaddition, and how does the benzyl (B1604629) group influence its geometry and energy?
What are the competing reaction pathways, and how can they be suppressed to improve the yield and selectivity of the desired N-Benzyl-3-azabicyclo[3.2.0]heptane product? For instance, attempts to remove the N-benzyl protective group from a synthesized N-Bn-3-azabicyclo[3.2.0]heptane derivative resulted in the formation of a cyclobutane side product, indicating competing reaction pathways under certain conditions. taltech.ee
A thorough understanding of these mechanistic details will be invaluable for the future development of more efficient and selective syntheses of this important heterocyclic scaffold.
Conclusion
Summary of Key Achievements in N-Benzyl-3-azabicyclo[3.2.0]heptane Chemistry
The synthesis and functionalization of the N-Benzyl-3-azabicyclo[3.2.0]heptane scaffold represent a notable advancement in organic synthesis. A key achievement has been the development of various synthetic routes to this bicyclic system. One of the most effective methods is the intermolecular [2+2]-photochemical cycloaddition of N-benzylmaleimide with various alkenes, providing a direct, one-step pathway to functionalized 3-azabicyclo[3.2.0]heptane systems. nih.govacs.org This approach has proven valuable for creating a library of derivatives.
Another significant synthetic achievement is the use of [3+2] cycloaddition reactions involving azomethine ylides and cyclobutene (B1205218) derivatives, which offers an efficient route to substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net Furthermore, metal-catalyzed cycloisomerization of polyenes and enynes has emerged as a powerful strategy for constructing the core structure. taltech.ee
Chemists have successfully utilized N-Benzyl-3-azabicyclo[3.2.0]heptane as a versatile building block. The benzyl (B1604629) group often serves as a convenient protecting group that facilitates various transformations on the bicyclic core. The resulting compounds have been effectively transformed into bicyclic and tricyclic analogues of important pharmacophores such as piperidine (B6355638), morpholine, piperazine, and GABA, thereby demonstrating their utility as advanced intermediates in drug discovery. nih.govacs.org
Persistent Challenges and Opportunities
Despite the synthetic progress, several challenges remain in the chemistry of N-Benzyl-3-azabicyclo[3.2.0]heptane. A primary hurdle is the development of highly efficient and stereoselective synthetic methods. rsc.org While existing methods are useful, there is a continuous need for strategies that offer better control over diastereoselectivity and enantioselectivity, particularly for accessing specific, complex substitution patterns required for medicinal chemistry applications. rsc.org
A significant challenge lies in the deprotection of the nitrogen atom. The removal of the N-benzyl group can sometimes be difficult and may require harsh conditions that are not compatible with other functional groups on the molecule, which can limit the subsequent derivatization of the 3-azabicyclo[3.2.0]heptane scaffold. taltech.ee
These challenges present numerous opportunities for future research. There is a clear opportunity for the development of novel catalytic systems, for instance, using copper or rhodium, to achieve highly enantioselective syntheses. researchgate.netresearchgate.net The 3-azabicyclo[3.2.0]heptane framework has been explored to a lesser extent than its 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[3.3.0]octane counterparts, largely due to the synthetic difficulties. orgsyn.org This under-exploration signifies a substantial opportunity for chemists to develop new synthetic accesses and to investigate the properties and applications of this unique scaffold more thoroughly.
Broader Impact on Synthetic Methodology and Chemical Space Exploration
The study of N-Benzyl-3-azabicyclo[3.2.0]heptane has had a considerable impact beyond its own chemistry. Research into its synthesis has contributed valuable knowledge to the broader field of synthetic methodology, especially concerning [2+2] and [3+2] cycloaddition reactions and the synthesis of strained bicyclic systems. nih.govacs.orgresearchgate.nettaltech.eersc.orgorgsyn.org These efforts push the boundaries of what is possible in constructing complex molecular architectures.
The unique, rigid, three-dimensional structure of the bicyclo[3.2.0]heptane core is a key feature that enhances its potential for binding to biological targets like proteins. rsc.org The introduction of this scaffold into screening libraries significantly expands the available chemical space for drug discovery programs. It provides a non-planar alternative to more common flat aromatic rings, a strategy known as "escaping flatland" in medicinal chemistry.
The development of building blocks like N-Benzyl-3-azabicyclo[3.2.0]heptane equips medicinal chemists with new tools to design and synthesize novel analogues of prevalent heterocycles, such as piperidine and pyrrolidine (B122466). orgsyn.orgacs.org This is particularly important as the parent 3-azabicyclo[3.2.0]heptane core is present in biologically active compounds, including the anti-schizophrenia drug belaperidone (B1667915) and the quinolone antibiotic ecenofloxacin, underscoring the therapeutic potential of this structural motif. orgsyn.org
Q & A
Q. What synthetic methodologies are commonly employed for N-Benzyl-3-azabicyclo[0.2.3]heptane, and what intermediates are critical?
The synthesis of bicyclic azabicyclo compounds often involves photochemical decomposition of pyrazoline precursors or reductive alkylation strategies. For example, spirocyclic oxetanyl nitriles can be reduced to yield 3-azabicyclo[3.1.1]heptane analogs, with intermediates such as N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid playing key roles in functionalization . Double alkylation of malonate esters with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate is another route, requiring precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid byproducts .
Q. How is structural elucidation of N-Benzyl-3-azabicyclo[0.2.3]heptane achieved using spectroscopic techniques?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For similar bicyclic amines, -NMR typically reveals distinct splitting patterns for bridgehead protons (δ ~3.0–4.0 ppm) and benzyl substituents (δ ~7.3 ppm for aromatic protons). IR spectroscopy identifies functional groups, such as C=O stretches (1700–1750 cm) in intermediates like lactams. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns distinguishing bridgehead vs. exocyclic bonds .
Advanced Research Questions
Q. How does the N-Benzyl-3-azabicyclo[0.2.3]heptane scaffold mimic meta-substituted benzenes in bioactive compounds?
Bicyclo[3.1.1]heptanes replicate the spatial arrangement of meta-substituted benzene rings, with substituent angles (109.5°–120°) and distances (~4.2 Å between substituents) matching aromatic systems. This mimicry is exploited in drug design to enhance metabolic stability while retaining bioactivity. For instance, replacing meta-aryl groups in kinase inhibitors with azabicyclo scaffolds reduces π-stacking liabilities while maintaining target engagement .
Q. What experimental strategies resolve contradictions in stereochemical outcomes across synthetic routes?
Divergent stereochemistry often arises from variations in reaction mechanisms. For example:
- Photochemical routes may favor endo selectivity due to orbital symmetry constraints.
- Reductive alkylation can produce exo isomers under kinetic control.
To resolve discrepancies, employ chiral HPLC or X-ray crystallography to characterize products. Computational modeling (e.g., DFT) predicts transition-state geometries, guiding condition optimization (e.g., solvent polarity, catalyst choice) .
Q. How do thermodynamic properties of azabicyclo compounds influence their application in solvent-bitumen systems?
While direct data for N-Benzyl-3-azabicyclo[0.2.3]heptane is limited, studies on heptane/bitumen mixtures reveal that bicyclic amines reduce viscosity (e.g., 0.05 weight fraction of heptane lowers viscosity by ~30% at 50°C) and alter density-pressure relationships. These properties inform solvent design for enhanced oil recovery, where steric hindrance in bicyclic structures improves solubility in hydrophobic matrices .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to map the impact of variables like temperature, catalyst loading, and solvent on yield. For photochemical steps, UV intensity and wavelength are critical .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via DFT) to confirm structural assignments .
- Scalability : Transition from batch to flow chemistry for photolytic steps to improve reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
